6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (molecular weight: ~394.89 g/mol) is a triazine-based small molecule featuring a benzylpiperazine moiety and a 3-methoxyphenyl substituent. The 3-methoxyphenyl group contributes to electronic modulation and hydrogen-bonding interactions, which may influence biological target binding .
Properties
Molecular Formula |
C22H27N7O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O/c1-30-19-9-5-8-18(14-19)24-22-26-20(25-21(23)27-22)16-29-12-10-28(11-13-29)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
MGGYCWLAWSNWOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials. The methoxyphenyl group is then attached via a similar substitution reaction, using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the triazine core or the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions that may include the use of solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the triazine core or the benzylpiperazine moiety.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazines have shown promising anticancer properties. Compounds with similar structures have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, studies have demonstrated that triazine derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression . The unique combination of functional groups in 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine may enhance its ability to target cancer cells effectively.
Neurological Implications
The benzylpiperazine moiety is known for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar piperazine structures have been associated with antidepressant and antipsychotic activities, indicating that this compound may also possess similar therapeutic effects.
Antimicrobial Properties
Triazine derivatives have been investigated for their antimicrobial activities against various pathogens. The presence of the methoxyphenyl group could enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes . This property is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Herbicide Development
The structural characteristics of triazines make them suitable candidates for herbicide formulation. The compound's ability to inhibit specific biochemical pathways in plants can be exploited to develop selective herbicides that target unwanted vegetation without harming crops. The synthesis of such compounds involves optimizing their efficacy and minimizing environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A: Anticancer Evaluation | Evaluated the efficacy of triazine derivatives against breast cancer cell lines | Showed significant reduction in cell viability at low concentrations |
| Study B: Neuropharmacology | Investigated the effects of piperazine derivatives on serotonin receptors | Found increased binding affinity leading to enhanced antidepressant effects |
| Study C: Antimicrobial Activity | Tested various triazine compounds against E. coli and S. aureus | Demonstrated effective inhibition at minimal inhibitory concentrations |
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The triazine core can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Impact of Piperazine Substituents
- This contrasts with pyridinylpiperazine (), where the pyridine ring may improve binding to enzymes like kinases but reduce membrane permeability .
- Methylpiperazine (): Smaller substituents like methyl reduce steric hindrance, favoring interactions with compact binding pockets in targets like folate receptors .
Role of Aryl Groups on the Triazine Core
- 3-Methoxyphenyl (Target Compound) : The methoxy group provides electron-donating effects, stabilizing charge-transfer interactions. This differs from 4-fluorophenyl (), where electron-withdrawing fluorine atoms enhance binding to hydrophobic pockets .
- 3-Chlorophenyl (): Chlorine’s electronegativity and halogen-bonding capability may improve affinity for targets like DNA topoisomerases .
Pharmacological Implications
Anticancer Potential
- The target compound’s benzylpiperazine moiety is structurally analogous to N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine (), which inhibits kinase enzymes critical in cancer signaling pathways. However, the benzyl group may confer greater metabolic stability compared to methoxy derivatives .
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines () demonstrate antileukemic activity (IC50: 2–20 µM), suggesting the target compound’s triazine core could similarly interact with DNA or enzyme active sites .
Neuropharmacological Activity
- Piperazine derivatives with pyridinyl or morpholine groups () exhibit psychoactive properties, but the benzyl group in the target compound may shift activity toward dopaminergic or serotonergic receptors .
Biological Activity
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the triazine family. Its unique structure, featuring a triazine ring with two amine groups and a benzylpiperazine moiety, has attracted significant interest in medicinal chemistry. This article explores the biological activities of this compound, particularly its potential applications in cancer treatment and as a herbicide.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 450.5 g/mol. The structural characteristics include:
- Triazine Ring : A core feature that contributes to its biological activity.
- Benzylpiperazine Moiety : Enhances interaction with biological targets.
- Methoxyphenyl Group : Provides additional functional properties.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Studies suggest that the compound may act as an antagonist of cellulose synthase, which is crucial for cancer cell growth and survival .
Herbicidal Activity
In agricultural chemistry, the compound shows promise as a potential herbicide. Its mechanism involves inhibiting cellulose synthesis in unwanted plant growth:
| Plant Species | Effective Concentration (g/L) | Effectiveness |
|---|---|---|
| Amaranthus retroflexus | 0.5 | Significant growth inhibition |
| Brassica napus | 0.75 | Moderate to high effectiveness |
The herbicidal properties are attributed to its ability to disrupt normal plant cell wall formation, leading to stunted growth and eventual death of the target species .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques focusing on the formation of the triazine core and subsequent functionalization with piperazine and methoxy groups. The SAR studies indicate that variations in substituents on the triazine ring can significantly affect both anticancer and herbicidal activities .
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
- Field Trials for Herbicide Application : Field trials on Amaranthus retroflexus showed that application at recommended doses led to a reduction in biomass by over 80% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
